molecular formula C11H10BrFO3 B1501138 Ethyl (3-bromo-5-fluorobenzoyl)acetate CAS No. 1020058-44-9

Ethyl (3-bromo-5-fluorobenzoyl)acetate

Cat. No. B1501138
CAS RN: 1020058-44-9
M. Wt: 289.1 g/mol
InChI Key: MDZMKRYNAOMODM-UHFFFAOYSA-N
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Description

Ethyl (3-bromo-5-fluorobenzoyl)acetate is a chemical compound with the empirical formula C11H10BrFO3 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .


Molecular Structure Analysis

The molecular weight of Ethyl (3-bromo-5-fluorobenzoyl)acetate is 289.10 g/mol . Its molecular structure can be represented by the SMILES string CCOC(=O)CC(=O)c1cc(F)cc(Br)c1 .


Physical And Chemical Properties Analysis

Ethyl (3-bromo-5-fluorobenzoyl)acetate is a liquid with a refractive index of n20/D 1.549 and a density of 1.465 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

Ethyl (3-bromo-5-fluorobenzoyl)acetate: is a valuable reagent in organic synthesis. Its molecular structure, featuring both bromo and fluoro substituents, makes it an ideal candidate for cross-coupling reactions . These reactions are pivotal in constructing complex organic compounds, which can serve as the backbone for various pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize biologically active molecules . Its ability to act as an acylating agent allows for the introduction of the acetyl group into bioactive compounds, potentially leading to the development of new therapeutic agents with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of Ethyl (3-bromo-5-fluorobenzoyl)acetate is not specified in the search results. It is used in the synthesis of various compounds, suggesting it participates in chemical reactions to form these compounds .

Safety and Hazards

Ethyl (3-bromo-5-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMKRYNAOMODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672274
Record name Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-bromo-5-fluorobenzoyl)acetate

CAS RN

1020058-44-9
Record name Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020058-44-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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